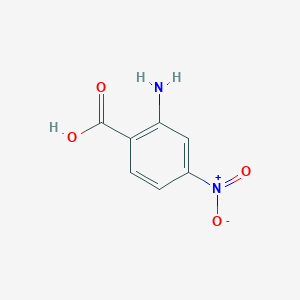

2-Amino-4-nitrobenzoic acid

Descripción

4-nitroanthranilic acid is an aminobenzoic acid that is anthranilic acid with a nitro substituent at position 4. It has a role as a mutagen. It is an aminobenzoic acid and a nitrobenzoic acid. It derives from an anthranilic acid.

Propiedades

IUPAC Name |

2-amino-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEALKTCRMBVTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020963 | |

| Record name | 4-Nitroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992), Orange solid; [HSDB] | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroanthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER & ACETONE; SOL IN XYLENE | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg] | |

| Record name | 4-Nitroanthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORANGE PRISMS (DIL ALCOHOL) | |

CAS No. |

619-17-0 | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7402082SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (decomposes) (NTP, 1992), 269 °C | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Amino-4-nitrobenzoic acid CAS number

An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid

CAS Number: 619-17-0

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical properties, outlines synthetic approaches, discusses its applications, and provides essential safety information.

Chemical and Physical Properties

This compound, also known as 4-Nitroanthranilic acid, is an aromatic compound featuring both an amino and a nitro functional group, making it a versatile building block in organic synthesis.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 619-17-0 | [1][2] |

| Synonyms | 4-Nitroanthranilic acid, 4-Nitro-2-aminobenzoic acid | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Orange to light yellow/brown powder/crystal | [1] |

| Melting Point | 267-274 °C | [1] |

| Purity | ≥97-98% | [1] |

| IUPAC Name | This compound | |

| InChI Key | UEALKTCRMBVTFN-UHFFFAOYSA-N | |

| Storage Temperature | 0-8 °C or Room Temperature (sealed, dry) | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway: Nitration of 2-Aminobenzoic Acid

A common strategy for synthesizing nitro-substituted aminobenzoic acids involves the protection of the highly reactive amino group, followed by nitration and subsequent deprotection.[3] This prevents oxidation of the amino group by the strong nitrating agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-nitrobenzoic acid (CAS No: 619-17-0). An aromatic amino acid derivative, this compound serves as a versatile intermediate in the synthesis of various dyes and pharmaceuticals, including anti-inflammatory and analgesic agents.[1] Its molecular structure, featuring an amino group, a nitro group, and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical characteristics that are critical for its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized below. These parameters are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.14 g/mol | [1][2] |

| Appearance | Orange to light yellow or brown powder/crystal | [1][2][3] |

| Melting Point | 267-274 °C | [1] |

| pKa (Predicted) | 0.18 ± 0.10 |

Identification and Nomenclature

| Identifier | Value | Source(s) |

| CAS Number | 619-17-0 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Nitroanthranilic acid, 4-Nitro-2-aminobenzoic acid | [1][3] |

| InChI Key | UEALKTCRMBVTFN-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[4][5]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[4]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a depth of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[4][5]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][7][8]

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its purification, formulation, and application in assays.

Principle: The solubility is determined by observing the extent to which a measured amount of the solute dissolves in a specific volume of a solvent at a controlled temperature. The presence of both acidic (carboxylic acid) and basic (amino) functional groups suggests that the solubility of this compound will be pH-dependent.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

Procedure:

-

Qualitative Assessment: A small, measured amount (e.g., 25 mg) of this compound is placed in a series of test tubes.[9]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of each test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol (B145695), acetone, diethyl ether) is added to a separate test tube.[9][10]

-

Mixing: Each tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[11]

-

Observation: The tubes are visually inspected to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.[11]

Spectroscopic Analysis Protocols

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like this compound exhibit characteristic absorption bands related to their electronic transitions (π → π*).[13][14]

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[15]

-

Sample Measurement: The sample solution is placed in a cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[15]

-

Data Analysis: The resulting spectrum is analyzed to identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]

Procedure:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.[17][18]

-

Background Scan: A background spectrum of the KBr pellet or the empty ATR crystal is recorded.[17][19]

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[19][20]

-

Data Analysis: The absorption peaks in the spectrum are correlated to specific functional group vibrations (e.g., N-H stretch of the amino group, C=O stretch of the carboxylic acid, and N-O stretches of the nitro group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Procedure:

-

Sample Preparation: A small amount (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[21]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.[21] ¹H and ¹³C NMR spectra are then acquired.[22]

-

Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound and a potential workflow for investigating its biological activity.

Caption: Workflow for physicochemical characterization.

Caption: Inferred biological activity investigation workflow.

While specific signaling pathways for this compound are not well-documented, related nitroaromatic compounds are known to exhibit biological activities, such as the inhibition of enzymes like glutamate dehydrogenase.[23] Future research could focus on investigating similar activities for this compound, potentially revealing novel therapeutic applications.[23][24]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 619-17-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mse.washington.edu [mse.washington.edu]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

2-Amino-4-nitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, this compound (also known as 4-nitroanthranilic acid) is a valuable building block in the synthesis of a variety of pharmacologically active molecules and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most prominent and practical methods involve either the amination of a pre-functionalized aromatic ring or the nitration of a protected aminobenzoic acid derivative. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and product yield.

Two of the most viable synthetic routes are detailed below:

-

Pathway A: Amination of 2-Chloro-4-nitrobenzoic Acid: This is a direct and efficient method involving the nucleophilic substitution of a halogen on the aromatic ring.

-

Pathway B: Nitration of 2-Acetamidobenzoic Acid followed by Hydrolysis: This classic multi-step approach involves the protection of the amino group, followed by nitration and subsequent deprotection.

Pathway A: Amination of 2-Chloro-4-nitrobenzoic Acid

This pathway is a highly effective method for the synthesis of this compound, often proceeding with high yield and selectivity. The core of this approach is the displacement of a chlorine atom with an amino group, which can be achieved through copper-catalyzed or palladium-catalyzed (Buchwald-Hartwig) amination. The copper-catalyzed method is a well-established and cost-effective option.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from established methods for the amination of 2-halobenzoic acids.[1]

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Aqueous ammonia (B1221849) (e.g., 28-30%)

-

Copper(I) oxide (Cu₂O) or other copper catalyst

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., 2-ethoxyethanol, ethylene (B1197577) glycol diethyl ether, or DMF)

-

Hydrochloric acid (for workup)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for filtration and extraction

-

pH meter or pH paper

Procedure:

-

In a high-pressure reaction vessel, combine 2-chloro-4-nitrobenzoic acid (1 equivalent), copper(I) oxide (e.g., 0.05-0.1 equivalents), and a base such as potassium carbonate (e.g., 1-2 equivalents).

-

Add the solvent and a stoichiometric excess of aqueous ammonia.

-

Seal the vessel and begin stirring.

-

Heat the reaction mixture to a temperature typically in the range of 100-140 °C. The optimal temperature will depend on the specific solvent and catalyst system used.

-

Maintain the reaction at this temperature for several hours (e.g., 4-24 hours), monitoring the progress by a suitable analytical method such as TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and, if necessary, filter to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Pathway A

| Parameter | Value/Range |

| Starting Material | 2-Chloro-4-nitrobenzoic acid |

| Key Reagents | Aqueous ammonia, Copper(I) oxide, Base |

| Reaction Temperature | 100 - 140 °C |

| Reaction Time | 4 - 24 hours |

| Reported Yield | 81 - 99% (for similar substrates)[1] |

| Purification Method | Acid precipitation, Recrystallization |

Visualization of Pathway A

Pathway B: Nitration of 2-Acetamidobenzoic Acid and Hydrolysis

Direct nitration of 2-aminobenzoic acid (anthranilic acid) is often problematic due to the high reactivity and susceptibility to oxidation of the amino group. A more controlled approach involves a three-step sequence: protection of the amino group by acetylation, nitration of the resulting 2-acetamidobenzoic acid, and finally, deprotection by hydrolysis to yield the desired product. However, the nitration of 2-acetamidobenzoic acid can lead to a mixture of isomers, with the 5-nitro and 3-nitro isomers often being significant products. Achieving high regioselectivity for the 4-nitro isomer can be challenging.

Experimental Workflow for Pathway B

Experimental Protocol for Pathway B

This protocol is a general procedure adapted from the synthesis of related nitro-aminobenzoic acids.[2]

Step 1: Synthesis of 2-Acetamidobenzoic Acid (Acetylation)

-

Dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Slowly add acetic anhydride (approximately 1.2 equivalents) to the solution.

-

Heat the mixture to reflux for about 1 hour.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of 2-Acetamido-4-nitrobenzoic Acid (Nitration)

-

In a flask cooled in an ice bath, dissolve the 2-acetamidobenzoic acid from the previous step in concentrated sulfuric acid.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water. This will likely be a mixture of isomers.

Step 3: Synthesis of this compound (Hydrolysis)

-

Combine the crude 2-acetamido-4-nitrobenzoic acid with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the amide.

-

Cool the solution. If the hydrolysis was performed under basic conditions, acidify the mixture to precipitate the product. If under acidic conditions, the product may precipitate upon cooling.

-

Collect the crude product by filtration.

-

Purification by recrystallization or chromatography will be necessary to isolate the this compound from its isomers.

Quantitative Data for Pathway B

| Parameter | Value/Range |

| Starting Material | 2-Aminobenzoic Acid |

| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid |

| Reaction Steps | 3 (Acetylation, Nitration, Hydrolysis) |

| Nitration Temperature | < 10 °C |

| Overall Yield | Variable (highly dependent on regioselectivity of nitration) |

| Purification Method | Recrystallization, Column Chromatography |

Conclusion

This guide has detailed two primary synthetic pathways for the preparation of this compound. The amination of 2-chloro-4-nitrobenzoic acid (Pathway A) represents a more direct and likely higher-yielding approach, making it suitable for applications where the halogenated precursor is readily available. The multi-step nitration of protected anthranilic acid (Pathway B) is a more classical route, though it presents challenges in controlling the regioselectivity of the nitration step, which may necessitate more extensive purification of the final product. The choice of synthesis pathway will ultimately depend on factors such as starting material availability, cost, required purity of the final product, and the scale of the synthesis.

References

Navigating the Solubility Landscape of 2-Amino-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its utility in these applications is often dependent on its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in organic solvents. While a comprehensive search of publicly available literature reveals a lack of specific quantitative solubility data for this compound, this guide furnishes detailed experimental protocols to enable researchers to generate this critical data. The methodologies outlined are based on widely accepted scientific principles for solubility determination.

Data Presentation: A Framework for Reporting

Precise and consistent data reporting is paramount for the comparison and interpretation of solubility studies. When determining the solubility of this compound, data should be meticulously recorded and presented. Table 1 provides a recommended format for tabulating experimental findings.

| Solvent | Temperature (°C/K) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 °C | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 °C | e.g., UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 °C | e.g., Gravimetric | ||

| e.g., Methanol | e.g., 40 °C | e.g., HPLC |

Table 1: Illustrative Data Table for the Solubility of this compound. This table provides a template for researchers to present their experimentally determined solubility data in a clear and organized manner.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The most widely accepted method for this is the shake-flask method, which is detailed below.[2][3]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess of the solid solute with a solvent over a set period at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or evaporating dish for gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of excess solid is critical to ensure that a true equilibrium with the saturated solution is achieved.[2][3]

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.[2][3]

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[3] The exact time required should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.[2]

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove all undissolved solid particles. This step is crucial to prevent overestimation of the solubility.[2]

-

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the filtered saturated solution can be determined using several analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Principle: This is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.

-

Procedure:

-

Method Development: Develop a suitable HPLC method with an appropriate column, mobile phase, flow rate, and detection wavelength (using a UV detector).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to create a calibration curve.[3]

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve. Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.[3]

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution, and then back-calculate the concentration of the original saturated solution.

-

2. UV-Vis Spectrophotometry:

-

Principle: This method is suitable if this compound has a significant absorbance in the UV-Vis region and there are no interfering substances in the solvent.[3]

-

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).[3]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[3]

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.[3]

-

Calculation: Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution.

-

3. Gravimetric Analysis:

-

Principle: This is a simple and direct method that involves evaporating the solvent and weighing the residual solid solute.

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator until the solute is completely dry.

-

Reweigh the evaporating dish containing the dried solute.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the dish. The solubility can then be expressed as mass of solute per volume of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.

Figure 1: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid, a pivotal chemical intermediate in the synthesis of pharmaceuticals and dyes. This document outlines its fundamental chemical properties, detailed experimental protocols for its use and analysis, and a visual representation of a key synthetic application.

Core Chemical Properties

This compound, also known as 4-nitroanthranilic acid, is an aromatic compound containing an amino, a nitro, and a carboxylic acid functional group.[1] These groups confer versatile reactivity, making it a valuable starting material in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [1][2] |

| CAS Number | 619-17-0 | [1] |

| Appearance | Orange powder | [1] |

| Melting Point | 267-274 °C | [1] |

| Purity | ≥ 98% (Assay by Titration) | [1] |

| IUPAC Name | This compound | [3] |

Applications in Research and Development

This compound is a key building block in various scientific fields:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a range of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] A notable application is in the production of chemotherapeutics, such as 2-hydroxy-4-aminobenzoic acid, where it is a key starting material.

-

Dyes and Pigments: The compound is utilized in the manufacturing of azo dyes, which are valued for their vibrant colors and stability in textiles and food coloring.[1]

-

Analytical Chemistry: It can be employed as a reagent in analytical techniques like UV-Vis spectroscopy for the detection and quantification of other substances.[1]

-

Biochemical Research: It acts as a tool for studying enzyme activities and protein interactions.[1]

-

Material Science: This chemical is involved in formulating polymers and resins to enhance their material properties.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis involving this compound. These are generalized methods and may require optimization for specific laboratory conditions.

1. Synthesis of 2-Hydroxy-4-nitrobenzoic Acid via Diazotization

This protocol describes the conversion of this compound to 2-hydroxy-4-nitrobenzoic acid, a precursor for certain chemotherapeutic agents. The process involves diazotization of the amino group followed by hydrolysis.

-

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452)

-

Copper sulfate (B86663)

-

Deionized water

-

-

Procedure:

-

Dissolve this compound in concentrated sulfuric acid under cooling.

-

Add finely powdered sodium nitrite in portions to the solution while maintaining a low temperature to form the diazonium salt.

-

Continue agitation for approximately 1.5 hours.

-

Pour the resulting solution into a warm copper sulfate solution (approximately 80°C). The temperature will increase as the diazo compound decomposes.

-

After the reaction, cool the mixture to allow for crystallization of the product.

-

Filter the crystallized 2-hydroxy-4-nitrobenzoic acid, wash with water, and recrystallize to achieve a pure product.

-

2. Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of nitrated benzoic acid derivatives, which can be adapted for this compound.

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

-

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

-

-

Analytical Procedure:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the sample solutions and determine the peak areas for this compound.

-

Calculate the concentration of this compound in the samples using the calibration curve.

-

Visualized Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of 2-hydroxy-4-nitrobenzoic acid from this compound.

Caption: Synthetic pathway from this compound.

References

Spectroscopic Characterization of 2-Amino-4-nitrobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-4-nitrobenzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies described herein are standard protocols for the spectroscopic analysis of aromatic nitro compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) and the carboxylic acid group (-COOH) have more complex effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.5 | d | H-3 |

| ~7.9 | dd | H-5 |

| ~7.0 | d | H-6 |

| ~6.0-7.0 (broad) | s | -NH₂ |

| ~10.0-12.0 (broad) | s | -COOH |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~150 | C-2 |

| ~148 | C-4 |

| ~132 | C-5 |

| ~120 | C-1 |

| ~118 | C-3 |

| ~115 | C-6 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch | Amino group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1620 | N-H bend | Amino group |

| ~1530 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| ~1250 | C-N stretch | Amino group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of this compound is expected to involve the loss of small molecules such as water, carbon monoxide, and nitrogen oxides.[1][2]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 182 | [M]⁺ (Molecular Ion) |

| 165 | [M-OH]⁺ |

| 136 | [M-NO₂]⁺ |

| 120 | [M-COOH-H]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like this compound.[3]

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.[3] Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[3]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹³C detection is used.[3]

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).[3]

-

¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans are typically required due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[3]

-

-

Data Processing : The acquired data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry.[3] Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Instrumentation : A benchtop FT-IR spectrometer equipped with an ATR accessory is used.[3]

-

Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.[3] The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[3] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.[3]

Mass Spectrometry Protocol

-

Sample Preparation : Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[3]

-

Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition : The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[3] A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.[3]

-

Data Analysis : Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[3] Analyze the fragmentation pattern to gain structural information.[3]

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

References

The Evolving Landscape of 2-Amino-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The aromatic scaffold of 2-Amino-4-nitrobenzoic acid is proving to be a versatile and potent building block in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications across various domains of medicinal chemistry, including oncology, infectious diseases, and inflammatory conditions. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanisms of action of its derivatives.

Introduction: The Versatility of a Core Scaffold

This compound, a derivative of anthranilic acid, possesses a unique trifunctional nature with amino, nitro, and carboxylic acid groups. This distinct structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular architectures with varied pharmacological profiles.[1] Its derivatives have been investigated for a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The presence of the nitro group, in particular, offers a strategic handle for further functionalization, influencing the electronic properties and biological activity of the resulting compounds.

Synthetic Strategies and Derivatization

The synthesis of bioactive derivatives from this compound typically involves modifications at the amino and carboxylic acid moieties. Common derivatization strategies include the formation of amides, esters, and Schiff bases, as well as the construction of heterocyclic ring systems.

Synthesis of 2-Amino-4-nitrobenzamides

Experimental Protocol:

A general method for the synthesis of 2-Amino-4-nitrobenzamide derivatives is as follows:

-

Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents), are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide Bond Formation: The desired amine (1.2 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the urea (B33335) byproduct. The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final N-substituted-2-amino-4-nitrobenzamide derivative.

Synthesis of this compound Schiff Bases

Experimental Protocol:

A general procedure for the synthesis of Schiff bases from this compound is as follows:

-

Condensation Reaction: this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A few drops of a catalytic amount of glacial acetic acid are added.

-

Reaction Execution: The reaction mixture is refluxed for 4-6 hours and monitored by TLC.

-

Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the pure Schiff base derivative.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of aminobenzoic acid have shown significant promise as anticancer agents. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Quantitative Data on Anticancer Activity:

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-Amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11 | [3] |

| 2 | 2-Amino-4-aryl-pyrimidine of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13 | [3] |

| 3 | 2-Amino-4-phenylthiazole amide | HT29 (Colon) | 2.01 | [4] |

| 4 | 4-Methylbenzamide with 2,6-substituted purine | K562 (Leukemia) | 2.27 | [5] |

| 5 | 4-Methylbenzamide with 2,6-substituted purine | HL-60 (Leukemia) | 1.42 | [5] |

Signaling Pathway: MAPK Pathway Inhibition

The MAPK signaling cascade is a crucial pathway that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Derivatives of this compound are hypothesized to inhibit this pathway by targeting key kinases such as MEK1.[3]

Figure 1: Proposed inhibition of the MAPK signaling pathway.

Antimicrobial Activity

Schiff bases and other derivatives of aminobenzoic acids have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7][8][9][10] The mode of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values for various Schiff base derivatives of aminobenzoic acids.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| SB-1 | 4-Aminobenzoic acid Schiff base | Staphylococcus aureus | 3.1 | [11] |

| SB-2 | 4-Aminobenzoic acid Schiff base | Escherichia coli | 1.6 | [11] |

| SB-3 | 4-Aminobenzoic acid Schiff base | Pseudomonas fluorescens | 2.5 | [11] |

| SB-4 | 2-Benzoylbenzoic acid and 4-nitroaniline (B120555) Schiff base complex | Staphylococcus aureus | - | [6] |

| SB-5 | 2-Benzoylbenzoic acid and 4-nitroaniline Schiff base complex | Escherichia coli | - | [6] |

Experimental Workflow for Antimicrobial Screening:

Figure 2: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Derivatives of aminobenzoic acids have been explored as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][12]

Quantitative Data on COX Inhibition:

The table below shows the IC50 values for COX-1 and COX-2 inhibition by various aminobenzoic acid derivatives and standard drugs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [2] |

| Diclofenac | 1.2 | 0.03 | 40 | [2] |

| Compound VIIa | 15.7-26.6 | 0.29 | 67.2 | [2] |

| Compound 7b | >100 | 0.52 | >192 | [13] |

Experimental Protocol for COX Inhibition Assay:

A common method for determining COX inhibitory activity is the in vitro enzyme immunoassay.

-

Enzyme and Inhibitor Incubation: Ovine COX-1 or human recombinant COX-2 enzyme is incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor at 37°C for a specified time (e.g., 15 minutes).[6][14]

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[6]

-

Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a short period (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX-2 Inhibition in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the upregulation of COX-2, which in turn catalyzes the production of prostaglandins, key mediators of inflammation. Derivatives of this compound can potentially inhibit this process.

Figure 3: Inhibition of the COX-2 pathway in inflammation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The data presented in this guide highlight its potential in oncology, infectious diseases, and inflammation. Future research should focus on the synthesis and screening of focused libraries of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.

References

- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX Assay [bio-protocol.org]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. interchim.fr [interchim.fr]

- 10. Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Amino-4-nitrobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzoic acid (CAS No. 619-17-0), a pivotal intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details the historical discovery of the compound, outlines its synthesis through the Hofmann rearrangement, presents its key physicochemical properties in a structured format, and illustrates its application in a typical experimental workflow. The guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The history of this compound, also known as 4-Nitroanthranilic acid, is intrinsically linked to the development of synthetic organic chemistry in the late 19th century. While a definitive singular "discovery" is not clearly documented in readily available literature, its synthesis became feasible following the discovery of the Hofmann rearrangement by August Wilhelm von Hofmann in 1881.[2] This reaction provides a method for converting primary amides into primary amines with one fewer carbon atom.[2][3]

The application of the Hofmann rearrangement to 4-nitrophthalimide (B147348), derived from 4-nitrophthalic acid, offered a direct route to this compound. Early work on the separation of nitroanthranilic acid isomers, which mentioned the use of 4-nitrophthalimide in the Hofmann reaction, was published by Seidel and Bittner in the early 20th century. This historical context places the first likely synthesis of this compound in the years following the discovery of the foundational rearrangement reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.14 g/mol |

| Appearance | Light yellow to Brown powder to crystal |

| Melting Point | 262 °C (decomposes) |

| Boiling Point | 440.9±35.0 °C (Predicted) |

| Density | 1.568±0.06 g/cm³ (Predicted) |

| pKa | 4.08 ± 0.10 (Predicted) |

| Water Solubility | Insoluble |

Data sourced from various chemical suppliers and databases.

Synthesis of this compound

The classical and historically significant method for the synthesis of this compound is the Hofmann rearrangement of 4-nitrophthalimide . This reaction proceeds through the formation of an isocyanate intermediate, which is subsequently hydrolyzed to yield the final amine product.

Experimental Protocol: Hofmann Rearrangement of 4-Nitrophthalimide

This protocol is based on the principles of the Hofmann rearrangement and is a plausible synthetic route.

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and flask

-

pH meter or pH paper

Procedure:

-

Preparation of Sodium Hypobromite (B1234621) Solution: In a flask, dissolve a stoichiometric amount of sodium hydroxide in cold water. While maintaining the temperature below 10 °C using an ice bath, slowly add one equivalent of bromine with vigorous stirring. This in-situ preparation generates the sodium hypobromite reagent.

-

Reaction with 4-Nitrophthalimide: To the freshly prepared sodium hypobromite solution, add 4-nitrophthalimide portion-wise with continuous stirring.

-

Heating: After the addition is complete, gradually heat the reaction mixture. The progress of the reaction can be monitored by a color change.

-

Hydrolysis of the Intermediate: Once the initial reaction is complete, the intermediate isocyanate is hydrolyzed by further heating the alkaline solution.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Hofmann rearrangement.

References

Theoretical Exploration of 2-Amino-4-nitrobenzoic Acid's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 2-Amino-4-nitrobenzoic acid. This molecule, possessing both electron-donating (amino) and electron-withdrawing (nitro) groups on a benzoic acid framework, is of significant interest for its potential applications in medicinal chemistry and materials science. Understanding its electronic properties through theoretical studies is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Core Concepts in the Theoretical Study of this compound

Theoretical studies of this compound primarily employ quantum chemical methods to model its molecular structure and electronic properties. Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems.[1] DFT calculations, often utilizing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic parameters.[1][2]

Molecular Geometry

The first step in a theoretical investigation is to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This is achieved by performing geometry optimization calculations. The calculated bond lengths, bond angles, and dihedral angles can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.

Vibrational Analysis

Following geometry optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Electronic Properties

Several key electronic properties are calculated to understand the reactivity and charge distribution of this compound:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering insights into the local electronic environment.

-

Nonlinear Optical (NLO) Properties: The presence of both electron-donating and electron-withdrawing groups suggests that this compound may exhibit NLO properties. Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter for assessing NLO activity.[2]

Methodologies: A Practical Overview

This section details the typical computational and experimental protocols employed in the study of this compound and related molecules.

Computational Protocol

A standard theoretical investigation of this compound's electronic structure using DFT would follow this workflow:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the optimized structure as a true minimum and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including HOMO and LUMO energies, MEP, Mulliken charges, and NLO properties.

Illustrative Computational Workflow

Caption: A typical workflow for the computational study of this compound.

Experimental Protocols for Validation

Theoretical findings are often validated by comparing them with experimental data. Key experimental techniques include:

-

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystalline state, providing experimental bond lengths and angles for comparison with theoretical calculations.

-

Spectroscopy:

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the molecule. The experimental spectra are then compared with the theoretically predicted spectra to validate the computational model and aid in spectral assignments.

-

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The experimental absorption maxima can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the atoms in the molecule, which can be correlated with the calculated electronic charge distributions.

-

Quantitative Data Summary

The following tables present illustrative quantitative data for this compound based on typical results from DFT calculations for similar molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.41 | 118 - 122 | ~0 |

| C-N (amino) | ~1.37 | - | - |

| N-H (amino) | ~1.01 | - | - |

| C-N (nitro) | ~1.48 | - | - |

| N-O (nitro) | ~1.23 | - | - |

| C-C (carboxyl) | ~1.50 | - | - |

| C=O (carboxyl) | ~1.22 | - | - |

| C-O (carboxyl) | ~1.35 | - | - |

| O-H (carboxyl) | ~0.97 | - | - |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

| HOMO-LUMO Gap | ~ 3.7 eV |

| Dipole Moment | ~ 5.0 - 6.0 Debye |

| First-order Hyperpolarizability (β) | Varies with method, but expected to be significant |

Visualizing Molecular Properties

Diagrams are essential tools for visualizing complex theoretical concepts.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Relationship between Electronic Properties and Molecular Behavior

References

Methodological & Application